3,3-Dimethylazetidine-2-carboxylic acid hydrochloride

Description

Historical Context and Discovery

The development of 3,3-dimethylazetidine-2-carboxylic acid emerged from systematic efforts to expand the repertoire of non-natural amino acids for peptide chemistry applications. The initial synthesis of this compound was first reported in 1998 by Kovács and colleagues, who developed a novel synthetic route utilizing gamma-chloro-alpha-(N-alkylimino)esters as precursors. This groundbreaking work established the foundation for accessing azetidine-based amino acids through a selective reduction and cyclization strategy that demonstrated complete selectivity under controlled reaction conditions.

The historical significance of this compound lies in its position as one of the first successfully synthesized sterically hindered alpha-amino acids featuring a four-membered heterocyclic ring system. Prior to this development, the chemistry of azetidine-containing amino acids remained largely unexplored due to synthetic challenges associated with the formation and stability of four-membered rings. The original synthetic methodology employed sodium cyanoborohydride reduction in methanol at reflux temperatures, which facilitated a 1,4-dehydrochlorination mechanism to yield 1-alkyl-3,3-dimethylazetidine-2-carboxylic esters. Subsequent hydrogenolysis of methyl 1-benzyl-3,3-dimethylazetidine-1-carboxylate followed by acidic hydrolysis produced the free amino acid, with the hydrochloride salt form being developed to improve handling characteristics and storage stability.

The discovery process involved extensive optimization of reaction conditions, with researchers investigating various reducing agents and solvent systems to achieve optimal yields and selectivity. Temperature control proved particularly critical, as reactions conducted at 0°C yielded gamma-chloro-alpha-(N-alkylamino)esters, while reflux conditions favored the desired azetidine formation through intramolecular cyclization. This temperature-dependent selectivity became a hallmark of the synthetic methodology and demonstrated the importance of careful reaction parameter control in azetidine chemistry.

Table 1: Historical Milestones in 3,3-Dimethylazetidine-2-carboxylic acid Development

Structural Significance in Heterocyclic Chemistry

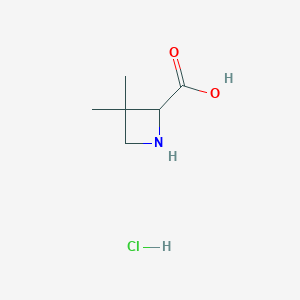

The structural architecture of 3,3-dimethylazetidine-2-carboxylic acid hydrochloride represents a unique convergence of ring strain, steric effects, and functional group positioning that imparts distinctive chemical properties. The compound features a saturated four-membered azetidine ring with two methyl groups positioned at the 3-carbon, creating a tertiary carbon center that introduces significant steric bulk adjacent to the ring nitrogen. This geminal dimethyl substitution pattern fundamentally alters the conformational dynamics of the azetidine ring compared to unsubstituted analogs, reducing ring flexibility and imposing specific spatial constraints on the overall molecular geometry.

The four-membered ring system inherently possesses considerable ring strain, estimated to be approximately 26 kcal/mol for the parent azetidine structure. This strain energy contributes to the compound's reactivity profile while simultaneously providing conformational rigidity that proves valuable in peptide applications. The presence of the carboxylic acid functionality at the 2-position creates an alpha-amino acid framework that enables incorporation into peptide chains through standard peptide coupling methodologies. The hydrochloride salt formation involves protonation of the ring nitrogen, creating an ionic interaction with the chloride counterion that enhances water solubility and provides improved crystallization properties for purification and storage.

Comparative analysis with other cyclic amino acids reveals the unique positioning of 3,3-dimethylazetidine-2-carboxylic acid within the spectrum of conformationally constrained building blocks. Unlike proline, which features a five-membered pyrrolidine ring, the four-membered azetidine system imposes tighter conformational restrictions on the peptide backbone. The geminal dimethyl substitution further constrains ring puckering, effectively locking the azetidine ring into a relatively planar conformation that differs markedly from the envelope conformation typical of proline derivatives.

Table 2: Structural Parameters of this compound

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C₆H₁₂ClNO₂ | Includes hydrochloride salt |

| Molecular Weight | 165.62 g/mol | Enhanced molecular weight vs free acid |

| Ring Size | 4 members | Increased ring strain vs proline |

| Substitution Pattern | 3,3-dimethyl | Steric constraint at tertiary center |

| Functional Groups | Carboxylic acid, secondary amine | Alpha-amino acid framework |

The electronic properties of the azetidine ring system contribute significantly to the compound's behavior in chemical reactions and biological systems. The ring nitrogen exhibits altered basicity compared to acyclic amines due to the geometric constraints imposed by the four-membered ring. The bond angles in the azetidine ring deviate substantially from tetrahedral geometry, creating angle strain that influences both the thermodynamic stability and kinetic reactivity of the compound. The carboxylic acid group maintains typical acidic properties, with a pKa value similar to other alpha-amino acids, enabling standard peptide coupling reactions under mild conditions.

Position in Contemporary Chemical Research

Contemporary research applications of this compound span multiple disciplines within chemical science, with particular emphasis on peptide engineering, medicinal chemistry, and structural biology. The compound has emerged as a valuable tool for probing structure-activity relationships in bioactive peptides, where its unique conformational properties enable systematic investigation of turn-inducing capabilities in short peptide sequences. Recent studies have demonstrated that incorporation of azetidine-based amino acids into model tetrapeptides results in preferential adoption of gamma-turn conformations, distinguishing them from proline-containing analogs that typically induce beta-turn structures.

The pharmaceutical industry has shown increasing interest in azetidine-containing compounds as potential drug candidates and synthetic intermediates. The rigid backbone constraints imposed by the four-membered ring system offer opportunities for developing peptide-based therapeutics with enhanced metabolic stability and improved selectivity profiles. Research groups have successfully incorporated 3,3-dimethylazetidine-2-carboxylic acid derivatives into various peptide frameworks, demonstrating their utility as replacements for natural amino acids in bioactive sequences.

Modern synthetic methodologies have expanded access to enantiomerically pure forms of the compound, addressing earlier limitations in stereochemical control. Advanced catalytic systems now enable stereoselective synthesis of both (R) and (S) enantiomers with high enantiomeric excess, facilitating detailed structure-activity relationship studies. The availability of both stereoisomers has proven particularly valuable for investigating the stereochemical requirements of biological activity in peptide-based systems.

Table 3: Contemporary Research Applications

| Research Area | Application | Methodology | Outcome |

|---|---|---|---|

| Peptide Engineering | Conformational constraint | Solid-phase synthesis | Gamma-turn induction |

| Medicinal Chemistry | Drug development | Structure-activity studies | Enhanced selectivity |

| Structural Biology | Protein folding studies | NMR spectroscopy | Conformational analysis |

| Synthetic Chemistry | Building block synthesis | Asymmetric catalysis | Stereoselective access |

Current research initiatives focus on expanding the synthetic utility of azetidine-based amino acids through development of novel coupling methodologies and protecting group strategies. The unique reactivity profile of the four-membered ring system presents both opportunities and challenges for synthetic chemists, requiring careful optimization of reaction conditions to avoid unwanted ring-opening reactions. Advanced spectroscopic techniques, including two-dimensional nuclear magnetic resonance spectroscopy and computational modeling, have provided detailed insights into the conformational preferences of azetidine-containing peptides.

The integration of 3,3-dimethylazetidine-2-carboxylic acid derivatives into automated peptide synthesis platforms represents a significant advancement in the field, enabling rapid access to diverse peptide libraries for biological screening. Contemporary research efforts also explore the compound's potential as a chiral template for asymmetric synthesis, leveraging the inherent chirality of the substituted azetidine ring to control stereochemical outcomes in complex molecular transformations. These developments position this compound as an increasingly important component of the modern synthetic chemist's toolkit.

Properties

IUPAC Name |

3,3-dimethylazetidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-6(2)3-7-4(6)5(8)9;/h4,7H,3H2,1-2H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEMASJLTPPHTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC1C(=O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Pathway

Formation of Azetidine Ring : The azetidine ring can be formed through various methods, including the reduction of lactams or the cyclization of appropriate precursors. For example, the reduction of lactams with monochloroalane (AlH2Cl) generated in situ from LiAlH4/AlCl3 is a common approach.

Introduction of Carboxylic Acid Group : The carboxylic acid group is typically introduced through hydrolysis of ester precursors. For instance, methyl 3,3-dimethylazetidine-2-carboxylate can undergo hydrolysis to yield the free acid.

Formation of Hydrochloride Salt : The final step involves converting the free acid into its hydrochloride salt by reaction with hydrochloric acid.

Detailed Preparation Methods

Method 1: Hydrolysis and Reduction

This method involves the hydrolysis of methyl 3,3-dimethylazetidine-2-carboxylate followed by reduction steps to form the desired compound.

Method 2: Cyclization and Hydrolysis

This approach involves the cyclization of appropriate precursors to form the azetidine ring, followed by hydrolysis to introduce the carboxylic acid group.

- Step 1 : Cyclization of a suitable precursor (e.g., a chloroimino ester) to form the azetidine ring.

- Step 2 : Hydrolysis of the resulting ester to yield the free acid.

- Step 3 : Conversion to the hydrochloride salt.

Research Findings and Applications

3,3-Dimethylazetidine-2-carboxylic acid hydrochloride is a non-proteinogenic amino acid with potential applications in pharmaceutical research due to its unique steric properties. It can serve as a building block for synthesizing complex molecules with specific biological activities.

Data Table: Physical and Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 2059936-62-6 |

| Molecular Formula | C6H12ClNO2 |

| Molecular Weight | 165.62 g/mol |

| IUPAC Name | 3,3-dimethylazetidine-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C6H11NO2.ClH/c1-6(2)3-7-4(6)5(8)9;/h4,7H,3H2,1-2H3,(H,8,9);1H |

| Standard InChIKey | YEEMASJLTPPHTL-UHFFFAOYSA-N |

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylazetidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the chlorine atom in the hydrochloride salt can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted azetidine derivatives.

Scientific Research Applications

Synthesis of Peptides and Amino Acid Derivatives

3,3-Dimethylazetidine-2-carboxylic acid hydrochloride is primarily utilized in peptide synthesis. Its unique structure allows for the incorporation of azetidine rings into peptide backbones, enhancing the stability and bioactivity of the resulting compounds.

- Case Study: Peptide Synthesis

- Research : Thomas Matt & Dieter Seebach (1998) demonstrated that the compound can facilitate the synthesis of protected peptide methyl esters with high yields.

- Methodology : The compound was used in the formation of aminomalonate and (amino)(cyano)acetate residues, highlighting its role in creating complex peptide structures.

Carbonylation Reactions

The compound has shown utility in carbonylation reactions, which are essential for synthesizing esters and carboxylic acids.

- Case Study: Methyl Acetate Synthesis

- Research : Patricia Cheung et al. (2006) investigated the carbonylation of dimethyl ether to methyl acetate using tert-butoxycarbonyl-protected intermediates.

- Findings : The study revealed that this compound could enhance selectivity in carbonylation processes, leading to more efficient synthetic routes.

Pharmaceutical Development

In pharmaceutical research, this compound serves as a building block for developing neurotrophic agents and other therapeutic compounds.

- Case Study: Neurotrophic Agents

- Patent : US6544976B1 describes compounds derived from this compound that exhibit neurotrophic properties.

- Implications : These derivatives have potential applications in treating neurodegenerative diseases by promoting neuronal growth and survival.

Medicinal Chemistry

The compound's ability to act as a protecting group in organic synthesis makes it valuable in medicinal chemistry.

- Mechanism of Action : The tert-butyloxycarbonyl (Boc) group attached to the amine enhances the stability and reactivity of the compound during various chemical transformations.

- Biochemical Pathways : The addition and removal of the Boc group are crucial steps in synthesizing bioactive molecules, influencing their pharmacokinetics and bioavailability.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3,3-Dimethylazetidine-2-carboxylic acid hydrochloride involves its interaction with biological molecules. The azetidine ring’s strain and reactivity allow it to participate in various biochemical pathways. It can act as a mimic of natural amino acids, potentially altering protein structure and function. The exact molecular targets and pathways are still under investigation, but its unique structure suggests it could influence enzyme activity and protein-protein interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical properties of 3,3-dimethylazetidine-2-carboxylic acid hydrochloride are best contextualized through comparison with azetidine derivatives and related bicyclic or fluorinated analogs. Key compounds are summarized in Table 1.

Table 1: Structural and Functional Comparison of Azetidine Derivatives

*Similarity scores calculated using molecular fingerprinting (Tanimoto coefficient) .

†CAS for (R)-enantiomer; stereochemistry impacts pharmacological activity.

Structural Modifications and Pharmacological Implications

- Fluorination : 3,3-Difluoroazetidine hydrochloride (similarity 0.81) exhibits higher metabolic stability due to fluorine’s electronegativity, which reduces oxidative degradation. This makes it preferable in kinase inhibitors targeting chronic inflammation . However, its smaller size compared to dimethyl groups may reduce steric hindrance, altering target selectivity .

- Stereochemistry : The (R)-enantiomer of 3,3-dimethylazetidine-2-carboxylic acid (CAS 2165961-80-6) shows distinct binding affinities in chiral environments, such as asymmetric catalysis or enantioselective enzyme inhibition . The absence of HCl in the free acid form limits solubility, necessitating salt formation for in vivo studies .

- Aminoalkyl Substitutions: Azetidin-3-ylmethanamine dihydrochloride’s aminomethyl group enhances blood-brain barrier (BBB) permeability, making it suitable for neuroactive compounds. Its dihydrochloride salt improves aqueous solubility compared to mono-HCl derivatives .

Biological Activity

3,3-Dimethylazetidine-2-carboxylic acid hydrochloride (DMA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of DMA, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C6H11NO2

- Molecular Weight : 115.16 g/mol

- CAS Number : 15388754

Biological Activity Overview

DMA has been studied for various biological activities, including:

- Cytotoxicity : Exhibits significant cytotoxic effects against certain cancer cell lines.

- Mechanism of Action : Potentially acts through apoptosis induction and modulation of cellular pathways.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic properties of DMA against various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HL-60 (Leukemia) | 19.0 | Moderate cytotoxicity observed |

| NCI H292 (Lung) | 42.1 | Moderate inhibition |

| HT29 (Colon) | Not active | No significant cytotoxicity detected |

These findings indicate that DMA demonstrates selective cytotoxicity, particularly against HL-60 leukemia cells, suggesting a potential for further development as an anti-cancer agent .

The mechanisms by which DMA exerts its cytotoxic effects are still under investigation. Preliminary research suggests that DMA may induce oxidative stress in sensitive cancer cell lines, leading to apoptosis. The low levels of antioxidant defenses in HL-60 cells could explain their heightened sensitivity to DMA .

Case Studies

Several case studies have explored the application and effects of DMA in various experimental settings:

-

Case Study on Apoptosis Induction :

- Researchers treated HL-60 cells with DMA and assessed apoptosis through flow cytometry.

- Results indicated a significant increase in apoptotic cells compared to control groups, supporting the hypothesis that DMA induces cell death through apoptotic pathways.

-

In Vivo Studies :

- Animal models were utilized to evaluate the efficacy of DMA in reducing tumor size.

- Tumor-bearing mice treated with DMA showed a reduction in tumor volume compared to untreated controls, indicating potential therapeutic benefits.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3-dimethylazetidine-2-carboxylic acid hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis of azetidine derivatives often involves ring-closing strategies, such as nucleophilic substitution or cyclization of β-amino alcohols. For example, thiamine hydrochloride has been used as a cost-effective acid catalyst in aqueous conditions for similar heterocyclic syntheses . Optimization may include varying reaction temperatures, solvent systems (e.g., water or ethanol), and catalyst loadings. Monitoring reaction progress via HPLC (high-performance liquid chromatography) is advised, as demonstrated in clonidine hydrochloride analysis .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For instance, 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid’s crystal structure was resolved using diffractometer data and software like SHELX . Complementary techniques include NMR (¹H/¹³C) for functional group analysis and mass spectrometry for molecular weight validation.

Q. What are the stability considerations for storing this compound?

- Methodological Answer : Hydrochloride salts are generally hygroscopic. Store in airtight containers under inert gas (e.g., argon) at –20°C, as recommended for similar azetidine derivatives . Periodic purity checks via HPLC or TLC (thin-layer chromatography) are critical to detect degradation, especially if exposed to moisture or light.

Advanced Research Questions

Q. How can enantiomeric purity challenges be addressed during the synthesis of this compound?

- Methodological Answer : Chiral resolution techniques, such as chiral HPLC columns or enzymatic kinetic resolution, are effective. For example, (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride’s stereochemistry was validated using chiral stationary phases . Computational modeling (e.g., DFT calculations) can also predict enantiomer stability and guide synthetic route adjustments.

Q. What strategies mitigate conflicting spectroscopic data (e.g., NMR splitting patterns) for azetidine-based compounds?

- Methodological Answer : Contradictions in NMR data may arise from dynamic rotational isomerism. Variable-temperature NMR studies can resolve this by identifying coalescence temperatures. For example, azetidine ring puckering in related compounds caused splitting anomalies, which were clarified using 2D-COSY and NOESY experiments .

Q. How can researchers design toxicity profiling studies for novel azetidine derivatives like this compound?

- Methodological Answer : Follow OECD guidelines for acute toxicity (e.g., dermal/ocular irritation tests). Reference GHS classifications for similar compounds: 3-hydroxypropionic acid, for instance, is classified as a skin/eye irritant (Category 2/2A) under OSHA standards . In vitro assays (e.g., Ames test for mutagenicity) and in vivo rodent studies are recommended pre-clinical steps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.